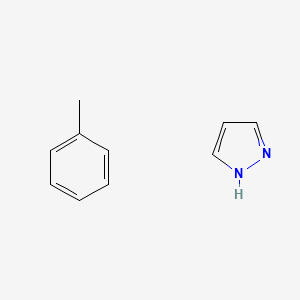
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a benzenamine core substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position, forming a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) typically involves the bromination of 2-methyl-5-chlorobenzenamine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can undergo oxidation to form benzenamine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
The major products formed from these reactions include substituted benzenamines, azides, thiocyanates, and reduced benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) involves the interaction of its bromomethyl group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine,2-bromo-4-chloro-: Similar in structure but lacks the bromomethyl group.
Benzenamine,2-(chloromethyl)-5-chloro-: Contains a chloromethyl group instead of a bromomethyl group.
Benzenamine,2-(bromomethyl)-4-chloro-: The chlorine atom is positioned differently on the benzene ring.
Uniqueness
Benzenamine,2-(bromomethyl)-5-chloro-,hydrobromide(1:1) is unique due to the specific positioning of the bromomethyl and chlorine substituents, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and biological studies.
Eigenschaften
Molekularformel |
C7H8Br2ClN |
|---|---|
Molekulargewicht |
301.40 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-chloroaniline;hydrobromide |
InChI |
InChI=1S/C7H7BrClN.BrH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
DHUVMIPTXDPUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B8512275.png)
![2-(Benzo[b]thiophen-5-yl)oxirane](/img/structure/B8512277.png)


